3-(4-Propoxyphenyl)propanoic acid
Overview
Description
3-(4-Propoxyphenyl)propanoic acid is an organic compound with the molecular formula C12H16O3. It is characterized by a propanoic acid group attached to a phenyl ring, which is further substituted with a propoxy group at the para position. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Scientific Research Applications
3-(4-Propoxyphenyl)propanoic acid is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
Mode of Action
The mode of action of 3-(4-Propoxyphenyl)propanoic acid is currently unknown . The compound’s interactions with its potential targets and the resulting changes at the molecular level are subjects of ongoing research.
Pharmacokinetics
The compound has a high GI absorption and is BBB permeant . . These properties suggest that the compound might have good bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Biochemical Analysis
Cellular Effects
The effects of 3-(4-Propoxyphenyl)propanoic acid on various cell types and cellular processes are profound. In macrophages, this compound has been shown to reduce lipid accumulation and inhibit foam cell formation, which is crucial in the context of atherosclerosis . It influences cell signaling pathways by modulating the expression of genes involved in cholesterol efflux, such as ABCA1 and SR-B1. Furthermore, this compound can impact cellular metabolism by altering the oxidative stress response and inflammation pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific sites on enzymes, leading to either inhibition or activation of their catalytic activities. For instance, its interaction with COX enzymes results in the inhibition of prostaglandin synthesis, reducing inflammation. Additionally, this compound can modulate gene expression by influencing transcription factors and signaling molecules, thereby altering cellular responses to external stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its efficacy may diminish over prolonged periods due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained anti-inflammatory and lipid-lowering effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reduced inflammation and improved lipid metabolism. At higher doses, it may cause toxic or adverse effects, including gastrointestinal disturbances and liver toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to fatty acid metabolism. It interacts with enzymes such as COX and LOX, influencing the production of metabolites like prostaglandins and leukotrienes. These interactions can alter metabolic flux and metabolite levels, impacting various physiological processes. Additionally, the compound may undergo biotransformation, leading to the formation of active metabolites that contribute to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as lipid solubility and affinity for transport proteins, which determine its accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in lipid metabolism and oxidative stress responses. These interactions are essential for the compound’s overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Propoxyphenyl)propanoic acid typically involves the alkylation of 4-hydroxyphenylpropanoic acid with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Propoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new alkyl or aryl derivatives.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropanoic acid: Lacks the propoxy group, resulting in different chemical and biological properties.
4-Propoxybenzoic acid: Has a similar propoxy group but differs in the position of the carboxylic acid group.
3-(4-Methoxyphenyl)propanoic acid: Contains a methoxy group instead of a propoxy group, leading to variations in reactivity and applications.
Uniqueness
3-(4-Propoxyphenyl)propanoic acid is unique due to the presence of the propoxy group at the para position of the phenyl ring, which influences its chemical reactivity and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and uses.
Properties
IUPAC Name |
3-(4-propoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-4,6-7H,2,5,8-9H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFMLHAGBATXNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367323 | |
Record name | 3-(4-propoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3243-40-1 | |
Record name | 3-(4-propoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-propoxyphenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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